molecular formula C10H15ClFNO B13506918 Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride

Cat. No.: B13506918
M. Wt: 219.68 g/mol
InChI Key: UXFORGPCPPIAAX-UHFFFAOYSA-N
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Description

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is an organic compound that features a fluorinated aromatic ring and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common route starts with the fluorination of a methoxy-substituted benzylamine. The reaction conditions often include the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reductive amination with ethylamine under hydrogenation conditions using a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major product is the fully reduced amine.

    Substitution: The products depend on the nucleophile used, often resulting in substituted aromatic compounds.

Scientific Research Applications

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine hydrochloride
  • Ethyl[(3-bromo-4-methoxyphenyl)methyl]amine hydrochloride
  • Ethyl[(3-iodo-4-methoxyphenyl)methyl]amine hydrochloride

Uniqueness

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-3-12-7-8-4-5-10(13-2)9(11)6-8;/h4-6,12H,3,7H2,1-2H3;1H

InChI Key

UXFORGPCPPIAAX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)F.Cl

Origin of Product

United States

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